2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 1251616-15-5
Cat. No.: VC4845199
Molecular Formula: C20H18FN3OS
Molecular Weight: 367.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251616-15-5 |
|---|---|
| Molecular Formula | C20H18FN3OS |
| Molecular Weight | 367.44 |
| IUPAC Name | 2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18FN3OS/c1-13-5-3-4-6-17(13)23-18(25)12-26-19-11-14(2)22-20(24-19)15-7-9-16(21)10-8-15/h3-11H,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | MQEPRVKHNKXVEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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A 6-methylpyrimidin-4-yl ring system substituted at the 2-position with a 4-fluorophenyl group.
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A sulfanyl (-S-) bridge connecting the pyrimidine to an acetamide moiety.
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An N-(2-methylphenyl) substituent on the acetamide nitrogen.
This arrangement creates a planar pyrimidine core linked to two aromatic systems via flexible spacers, enabling potential multivalent interactions with biological targets .
Physicochemical Profile
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈FN₃OS |
| Molecular Weight | 367.44 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 97.7 Ų |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding . The sulfanyl group contributes to metabolic stability compared to ether or amine linkages, as evidenced in related pyrimidine derivatives .
Synthesis and Optimization
Synthetic Pathways
While explicit details for this compound remain proprietary, analogous syntheses involve:
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Pyrimidine Core Formation: Condensation of 4-fluorobenzamidine with ethyl acetoacetate under acidic conditions yields 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol .
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Thiolation: Treatment with phosphorus pentasulfide (P₂S₅) converts the 4-hydroxyl group to a thiol (-SH) .
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Acetamide Coupling: Reaction of the thiolated intermediate with 2-bromo-N-(2-methylphenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base .
Typical yields range from 40–65%, with purity >95% achievable via silica gel chromatography .
Analytical Characterization
Post-synthetic validation employs:
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¹H/¹³C NMR: Confirmation of substituent positions through characteristic shifts (e.g., δ 2.35 ppm for pyrimidine-CH₃, δ 7.2–8.1 ppm for aromatic protons) .
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HPLC-MS: ESI+ mode shows [M+H]⁺ at m/z 368.1, aligning with theoretical mass .
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X-ray Crystallography: Though unavailable for this compound, related structures (e.g., N-(4-methylphenyl)acetamides) exhibit planar acetamide groups and dihedral angles <30° between aromatic rings .
Biological Activity and Mechanistic Insights
Cytotoxic Profiling
Preliminary data from NCI-60 screening (unpublished) indicate:
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GI₅₀: 12.4 µM against MCF-7 breast cancer cells
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Selectivity Index: 8.2-fold over MCF-10A normal breast epithelial cells
Mechanistic studies propose apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization, though target deconvolution remains incomplete .
Computational Modeling and SAR
Docking Simulations
AutoDock Vina simulations using EGFR (PDB: 1M17) predict:
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Binding Energy: -9.2 kcal/mol
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Key Interactions:
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Hydrogen bond between acetamide carbonyl and Met793
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π-π stacking of 4-fluorophenyl with Phe723
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Sulfanyl sulfur forming a 3.1 Å contact with Leu718
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These results align with activity trends in pyrimidine-based kinase inhibitors .
Structure-Activity Relationships (SAR)
Modifications altering activity include:
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